Enantiomeric Excess Specification and Chiral Identity Verification of (R)-3-Boc-aminopyrrolidine vs. Racemic Material
(R)-3-Boc-aminopyrrolidine is supplied with an enantiomeric excess (E.E.) specification of >98.5%, whereas the racemic mixture (±)-3-(Boc-amino)pyrrolidine (CAS 99724-19-3) contains approximately 50% of the undesired (S)-enantiomer [1]. The (R)-enantiomer exhibits a specific optical rotation of [α]/D +21.5 ± 1.5° (c = 1 in ethanol), a quantifiable stereochemical marker that differentiates it from the (S)-enantiomer, which rotates plane-polarized light in the opposite direction . This optical rotation specification enables analytical verification of chiral identity prior to use in stereospecific syntheses.
| Evidence Dimension | Enantiomeric excess (E.E.) and optical purity |
|---|---|
| Target Compound Data | E.E. >98.5%; [α]/D +21.5 ± 1.5° (c = 1 in ethanol) |
| Comparator Or Baseline | Racemate: E.E. ~0% (50:50 R:S mixture); (S)-enantiomer: opposite optical rotation |
| Quantified Difference | E.E. difference: >98.5 percentage points vs. racemate |
| Conditions | Commercial procurement specifications; optical rotation measured at 20°C in ethanol |
Why This Matters
The >98.5% E.E. ensures that downstream stereospecific reactions proceed with defined stereochemical outcomes, eliminating the 50% waste fraction and purification burden associated with racemic starting materials.
- [1] RuiFu Chemical. (R)-3-(Boc-amino)pyrrolidine (CAS 122536-77-0) Factory Specification Sheet. Purity >98.5% (HPLC), E.E. >98.5%. View Source
